molecular formula C17H30O4 B14623258 2,7-Dibutyl-4-methyloct-4-enedioic acid CAS No. 55005-90-8

2,7-Dibutyl-4-methyloct-4-enedioic acid

Cat. No.: B14623258
CAS No.: 55005-90-8
M. Wt: 298.4 g/mol
InChI Key: SDJNBPKNKAHAGJ-UHFFFAOYSA-N
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Description

2,7-Dibutyl-4-methyloct-4-enedioic acid is a branched-chain dienoic acid characterized by two butyl groups at positions 2 and 7, a methyl group at position 4, and a conjugated double bond in the octene backbone. The dienoic acid moiety may confer reactivity useful in polymerization or chelation processes, while the alkyl substituents could influence solubility and steric interactions in biological systems .

Properties

CAS No.

55005-90-8

Molecular Formula

C17H30O4

Molecular Weight

298.4 g/mol

IUPAC Name

2,7-dibutyl-4-methyloct-4-enedioic acid

InChI

InChI=1S/C17H30O4/c1-4-6-8-14(16(18)19)11-10-13(3)12-15(17(20)21)9-7-5-2/h10,14-15H,4-9,11-12H2,1-3H3,(H,18,19)(H,20,21)

InChI Key

SDJNBPKNKAHAGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC=C(C)CC(CCCC)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibutyl-4-methyloct-4-enedioic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as a malonic ester, followed by decarboxylation and subsequent functional group transformations. The reaction conditions typically involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and alkyl halides as alkylating agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as palladium or nickel complexes, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,7-Dibutyl-4-methyloct-4-enedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Amines (R-NH2), Alcohols (R-OH)

Major Products Formed

    Oxidation: Ketones, Aldehydes

    Reduction: Saturated derivatives

    Substitution: Amides, Esters

Scientific Research Applications

2,7-Dibutyl-4-methyloct-4-enedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dibutyl-4-methyloct-4-enedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

  • 4-Hydroxyphenyllactic Acid: Unlike 2,7-Dibutyl-4-methyloct-4-enedioic acid, this compound contains a hydroxyl group and a phenyl ring, making it more polar and suited for diagnostic applications (e.g., as a metabolite in α-amylase studies). Its analytical parameters, such as UPLC-MS/MS retention times, differ significantly due to aromaticity and hydrogen-bonding capacity .
  • 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid: This indole derivative features a chlorinated aromatic system and a carboxylic acid group. Its stability and toxicity profile (e.g., inhalation risks noted in SDS documentation) contrast with the aliphatic nature of the target compound, which may reduce reactivity hazards .

Structural Analogues in Neurodegenerative Research

Evidence from kainic acid-induced hippocampal studies (e.g., CLH and ILH comparisons) highlights the role of carboxylate-containing molecules in modulating glial activity.

Notes on Evidence Limitations

The provided materials lack explicit data on this compound. Comparisons are extrapolated from structurally or functionally related compounds, emphasizing the need for targeted studies to validate hypotheses derived from indirect evidence .

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